2-(Chloromethyl)-5-phenyl-1,3-oxazole
Overview
Description
Compounds like “2-(Chloromethyl)-5-phenyl-1,3-oxazole” belong to the class of organic compounds known as oxazoles, which are aromatic compounds containing an oxazole ring . Oxazoles are five-membered rings with one oxygen atom, one nitrogen atom, and three carbon atoms .
Synthesis Analysis
The synthesis of oxazole derivatives often involves cyclization reactions . For example, the reaction of 2-fluorophenol/K2CO3 and 1-bromoethane forms 2-fluorophenetole .Molecular Structure Analysis
The molecular structure of similar compounds has been studied using techniques like FT-IR and FT-Raman spectroscopy . These techniques provide information about the vibrational frequencies of the molecule, which can be used to determine the structure .Chemical Reactions Analysis
Oxazoles can undergo a variety of chemical reactions. For instance, they can participate in nucleophilic substitution reactions . The mechanism of these reactions often involves the attack of a nucleophile on the electrophilic carbon of the oxazole ring .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like “2-(Chloromethyl)-5-phenyl-1,3-oxazole” would depend on its specific structure . Factors such as polarity, molecular weight, and the presence of functional groups can all influence properties like solubility, melting point, and reactivity .Scientific Research Applications
Synthetic Utility
Synthesis of Extended Oxazoles
2-(Chloromethyl)-5-phenyl-1,3-oxazole serves as a reactive scaffold for synthetic elaboration, particularly in the preparation of 2-alkylamino-, 2-alkylthio-, and 2-alkoxy-(methyl) oxazoles. The chloromethyl analogue's reactivity is highlighted in substitution reactions, illustrating its utility in generating diverse oxazole derivatives (Patil & Luzzio, 2016).
Oxazoles for Click Chemistry
Further elaborating on its synthetic versatility, 2-(Chloromethyl)-5-phenyl-1,3-oxazole has been employed in click chemistry to synthesize extended heterocyclic scaffolds. The method involves cyclization of chloroacetyl esters of nonsymmetrical acyloins, underpinning the compound's role in constructing complex molecular architectures (Patil, Luzzio, & Demuth, 2015).
Chemical Reactions and Mechanistic Insights
Reactivity with Nitrones
A mechanistic investigation into the addition of lithiated 2-(Chloromethyl)-4,5-dihydro-1,3-oxazoles to nitrones has been conducted. This study highlights the stereoselective formation of 2-[(E)-alkenyl]-4,5-dihydro-1,3-oxazoles, demonstrating the compound's reactivity and potential in generating structurally diverse oxazoles (Capriati, Degennaro, Florio, & Luisi, 2002).
Regioselective Halogenation
The regioselective halogenation to synthesize 2-aryl-4-halomethyl-5-methyl-1,3-oxazoles showcases a straightforward method for introducing halogen substituents into the oxazole ring, underscoring the compound's adaptability in organic synthesis (Yamane, Mitsudera, & Shundoh, 2004).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-(chloromethyl)-5-phenyl-1,3-oxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO/c11-6-10-12-7-9(13-10)8-4-2-1-3-5-8/h1-5,7H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCLTZKFBJAFGCD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(O2)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70367995 | |
Record name | 2-(chloromethyl)-5-phenyl-1,3-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70367995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Chloromethyl)-5-phenyl-1,3-oxazole | |
CAS RN |
64640-13-7 | |
Record name | 2-(chloromethyl)-5-phenyl-1,3-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70367995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(chloromethyl)-5-phenyl-1,3-oxazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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